Dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate
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Overview
Description
Dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H21K2NO6P2 and a molecular weight of 379.41 g/mol . This compound is known for its unique structure, which includes two phosphonate groups and a heptylimino group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as mixing, heating, and neutralization, followed by purification techniques like crystallization or filtration to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify the heptylimino group.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives and modified heptylimino compounds, which can be further utilized in different applications .
Scientific Research Applications
Dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate groups can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium dihydrogen ((octylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((nonylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((decylimino)bis(methylene))bisphosphonate
Uniqueness
Dipotassium dihydrogen ((heptylimino)bis(methylene))bisphosphonate is unique due to its specific heptylimino group, which provides distinct chemical properties and reactivity compared to similar compounds with different alkyl chain lengths. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
94230-78-1 |
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Molecular Formula |
C9H21K2NO6P2 |
Molecular Weight |
379.41 g/mol |
IUPAC Name |
dipotassium;[heptyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO6P2.2K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
InChI Key |
CRZDWZZMNQMLQR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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